molecular formula C13H13NO4 B11865904 2,4,6-Trimethoxyquinoline-3-carbaldehyde CAS No. 51179-19-2

2,4,6-Trimethoxyquinoline-3-carbaldehyde

Cat. No.: B11865904
CAS No.: 51179-19-2
M. Wt: 247.25 g/mol
InChI Key: AKMLOGOOJOJNLA-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C12H13NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three methoxy groups at positions 2, 4, and 6 on the quinoline ring, and an aldehyde group at position 3. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethoxyquinoline-3-carbaldehyde typically involves the reaction of 2,4,6-trimethoxyaniline with a suitable aldehyde precursor under acidic conditions. One common method is the Pfitzinger reaction, which involves the condensation of 2,4,6-trimethoxyaniline with glyoxylic acid in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often require strong nucleophiles and appropriate solvents.

Major Products Formed

    Oxidation: 2,4,6-Trimethoxyquinoline-3-carboxylic acid.

    Reduction: 2,4,6-Trimethoxyquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trimethoxyquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxyquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxy groups and the aldehyde group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chlorine atom instead of methoxy groups.

    2,4-Dimethoxyquinoline-3-carbaldehyde: Similar structure but with only two methoxy groups.

    Quinoline-3-carbaldehyde: Lacks the methoxy groups.

Uniqueness

2,4,6-Trimethoxyquinoline-3-carbaldehyde is unique due to the presence of three methoxy groups, which enhance its solubility and reactivity compared to other quinoline derivatives. These methoxy groups also influence its electronic properties, making it a valuable compound for various chemical and biological applications .

Properties

CAS No.

51179-19-2

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2,4,6-trimethoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C13H13NO4/c1-16-8-4-5-11-9(6-8)12(17-2)10(7-15)13(14-11)18-3/h4-7H,1-3H3

InChI Key

AKMLOGOOJOJNLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=C2OC)C=O)OC

Origin of Product

United States

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